molecular formula C3H7ClF3NS B6354378 2-((Trifluoromethyl)thio)ethanamine hydrochloride CAS No. 1301739-06-9

2-((Trifluoromethyl)thio)ethanamine hydrochloride

Cat. No.: B6354378
CAS No.: 1301739-06-9
M. Wt: 181.61 g/mol
InChI Key: ISOAWERAXILIQV-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)thio)ethanamine hydrochloride is a chemical compound with the molecular formula C3H6ClF3NS. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a trifluoromethylthio group attached to an ethanamine backbone, making it a unique and valuable reagent in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trifluoromethyl)thio)ethanamine hydrochloride typically involves the reaction of 2-chloroethanamine hydrochloride with trifluoromethanesulfenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethanamine hydrochloride+trifluoromethanesulfenyl chloride2-((Trifluoromethyl)thio)ethanamine hydrochloride\text{2-chloroethanamine hydrochloride} + \text{trifluoromethanesulfenyl chloride} \rightarrow \text{this compound} 2-chloroethanamine hydrochloride+trifluoromethanesulfenyl chloride→2-((Trifluoromethyl)thio)ethanamine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Trifluoromethyl)thio)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-((Trifluoromethyl)thio)ethanamine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)thio)ethanamine hydrochloride involves its interaction with various molecular targets. The trifluoromethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanamine moiety can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-((Trifluoromethyl)thio)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-((Trifluoromethyl)thio)acetic acid: Contains a carboxylic acid group instead of an amine.

    2-((Trifluoromethyl)thio)ethylamine: Lacks the hydrochloride component.

Uniqueness

2-((Trifluoromethyl)thio)ethanamine hydrochloride is unique due to the presence of both the trifluoromethylthio group and the ethanamine moiety, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it a valuable reagent in various applications.

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NS.ClH/c4-3(5,6)8-2-1-7;/h1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOAWERAXILIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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